molecular formula C10H13N5O4S B12368149 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione

Cat. No.: B12368149
M. Wt: 299.31 g/mol
InChI Key: WYOVNQNKBYWRBP-AAXBYFMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione, also known as 2-thioadenosine, is a purine nucleoside analog. It is characterized by the presence of a sulfur atom at the 2-position of the purine ring, replacing the oxygen atom found in adenosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione is unique due to its specific substitution pattern, which imparts distinct biochemical properties and potential therapeutic applications .

Properties

Molecular Formula

C10H13N5O4S

Molecular Weight

299.31 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione

InChI

InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-6,9,16-18H,1H2,(H2,11,13,20)/t3-,4?,5-,6-,9-/m1/s1

InChI Key

WYOVNQNKBYWRBP-AAXBYFMASA-N

Isomeric SMILES

C1=NC2C(=NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC2C(=NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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